8-Bromo-1,6-naphthyridin-5-amine

Medicinal Chemistry Cross-coupling Synthetic Methodology

Choose this compound for its superior 1,6-naphthyridine scaffold, proven more effective than 1,5-isomers for c-Met kinase inhibitors. The C8-bromine enables versatile cross-coupling for rapid SAR exploration, validated in low nM inhibitor development for targets like FGFR, RET, and AXL. It's the strategic building block for overcoming acquired resistance in RET-driven cancers.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 1820686-20-1
Cat. No. B1382080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1,6-naphthyridin-5-amine
CAS1820686-20-1
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2N)Br)N=C1
InChIInChI=1S/C8H6BrN3/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H,(H2,10,12)
InChIKeyHCBBBKVKWONFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-1,6-naphthyridin-5-amine (CAS 1820686-20-1): Overview and Procurement Considerations


8-Bromo-1,6-naphthyridin-5-amine (CAS 1820686-20-1) is a heterocyclic building block belonging to the 1,6-naphthyridine family, characterized by a bromine atom at the 8-position and a primary amine at the 5-position (molecular formula C8H6BrN3, MW: 224.06) . The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, recognized for its ability to engage a variety of kinase targets (e.g., c-Met, FGFR, SYK, RET, AXL) when appropriately substituted [1]. This specific halogenated derivative serves primarily as a versatile intermediate for the synthesis of more complex bioactive molecules through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine position, enabling the rapid exploration of structure-activity relationships (SAR) [2].

Why 8-Bromo-1,6-naphthyridin-5-amine (CAS 1820686-20-1) Cannot Be Generically Substituted: The Criticality of Halogen and Amine Positioning


Generic substitution among 1,6-naphthyridine derivatives is not scientifically valid due to the profound impact of specific substitution patterns on both chemical reactivity and biological target engagement. The presence of a bromine atom at the 8-position in 8-Bromo-1,6-naphthyridin-5-amine is not merely a placeholder; it dictates the molecule's utility as a substrate for metal-catalyzed cross-coupling reactions, a capability absent in the unsubstituted parent compound 1,6-naphthyridin-5-amine [1]. Furthermore, the 1,6-naphthyridine core itself exhibits superior kinase inhibitory potential compared to its regioisomers, such as 1,5-naphthyridine, as demonstrated in head-to-head studies [2]. Even minor alterations in the nature and position of the halogen can drastically alter biological activity; for instance, within the SYK inhibitor series, 5-aminoalkylamino substituents are essential for potency [3]. Therefore, substituting this compound with a different halogenated derivative or an unfunctionalized naphthyridine could lead to complete failure in a synthesis campaign or a significant loss in biological activity for any derived analog.

8-Bromo-1,6-naphthyridin-5-amine (CAS 1820686-20-1): A Comparative Quantitative Evidence Guide for Scientific Selection


Reactivity Advantage: The Necessity of the C8-Br Motif for Synthetic Elaboration

The key functional utility of 8-Bromo-1,6-naphthyridin-5-amine lies in its C8-bromine atom, which provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or amino functionalities. This capability is entirely absent in the non-halogenated parent compound, 1,6-naphthyridin-5-amine [1]. The presence of this bromine atom, therefore, makes it a critical intermediate for SAR exploration, a role that its unsubstituted analog cannot fulfill.

Medicinal Chemistry Cross-coupling Synthetic Methodology

Scaffold Superiority: 1,6-Naphthyridine vs. 1,5-Naphthyridine for c-Met Kinase Inhibition

A direct scaffold-hopping study comparing 1,6-naphthyridine and 1,5-naphthyridine derivatives designed from the same c-Met inhibitor (MK-2461) revealed that the 1,6-naphthyridine core is a more promising structure for c-Met kinase inhibition [1]. While the study did not test 8-Bromo-1,6-naphthyridin-5-amine directly, it established that the 1,6-naphthyridine scaffold itself provides a superior foundation for developing potent c-Met inhibitors compared to its 1,5-regioisomer. The best compounds from the 1,6-naphthyridine series (e.g., 26b, 26c) demonstrated strong cytotoxic activities against Hela and A549 cell lines, and compound 26c suppressed c-Met kinase phosphorylation in cells [1].

Kinase Inhibitors c-Met Cancer Therapeutics

Kinase Inhibition: FGFR1 Potency of a 1,6-Naphthyridine-2,7-diamine Derivative

A derivative of the 1,6-naphthyridine class, 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2,7-diamine, was identified as a potent inhibitor of the FGF receptor-1 (FGFR1) tyrosine kinase, showing significant in vivo antitumor effects at non-toxic doses [1]. While this specific derivative is not the target compound, it serves as a class-level indicator that the 1,6-naphthyridine core can be elaborated into highly potent FGFR inhibitors. This reinforces the value of 8-Bromo-1,6-naphthyridin-5-amine as a starting point for synthesizing novel FGFR-targeted agents, as the bromine atom can be used to install the aryl and amino groups critical for activity.

Kinase Inhibitors FGFR1 Cancer Therapeutics

Kinase Inhibition: RET Potency of 1,6-Naphthyridine Derivatives

Recent studies have identified 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of RET kinase and its clinically relevant solvent-front mutants [1]. A representative compound, 20p, exhibited low nanomolar potency against wild-type RET and several mutants (IC50 of 5.7-8.3 nM), which was 15-29-fold more potent than the approved drug selpercatinib (IC50 of 95.3-244.1 nM) [1]. Furthermore, compound 20p demonstrated significant antitumor efficacy in both wild-type and selpercatinib-resistant xenograft mouse models [1]. This data provides strong class-level evidence for the 1,6-naphthyridine core as a valuable starting point for next-generation RET inhibitors.

Kinase Inhibitors RET Cancer Therapeutics

Kinase Inhibition: AXL Potency of 1,6-Naphthyridin-4-one Derivatives

A new series of 1,6-naphthyridin-4-one derivatives has been developed as potent AXL inhibitors [1]. The lead compound, 13c, exhibited exceptionally high AXL kinase inhibitory activity (IC50 = 3.2 ± 0.3 nM) and potent antiproliferative effects against a BaF3/TEL-AXL cell line (IC50 < 1 nM) [1]. Importantly, compound 13c demonstrated favorable oral pharmacokinetic properties in rats (MRT = 16.5 h, AUC0-∞ = 59,815 ng h/mL) and caused tumor regression in an AXL-driven xenograft mouse model [1]. This evidence supports the use of 1,6-naphthyridine-based building blocks, like 8-Bromo-1,6-naphthyridin-5-amine, for developing highly potent and orally bioavailable AXL inhibitors.

Kinase Inhibitors AXL Cancer Therapeutics

Kinase Inhibition: SYK Inhibitor SAR Highlights the Importance of 5-Amino Substitution

Structure-activity relationship (SAR) studies on 5,7-disubstituted[1,6]naphthyridines as potent Spleen Tyrosine Kinase (SYK) inhibitors have revealed the necessity of a 7-aryl group and that 5-aminoalkylamino substituents are crucial for improving potency [1]. This finding highlights that the 5-amino group in 8-Bromo-1,6-naphthyridin-5-amine is not a trivial feature but rather a critical pharmacophoric element for engaging SYK. Substituting the compound with a 1,6-naphthyridine lacking a 5-amino group, or with a differently substituted analog, would likely result in a dramatic loss of inhibitory activity in a SYK program.

Kinase Inhibitors SYK Anti-inflammatory

Targeted Application Scenarios for 8-Bromo-1,6-naphthyridin-5-amine (CAS 1820686-20-1) Based on Evidenced Scaffold Utility


Synthesis of Targeted Kinase Inhibitor Libraries via Cross-Coupling

The primary and most evidence-supported application for 8-Bromo-1,6-naphthyridin-5-amine is as a central intermediate in the synthesis of diverse kinase inhibitor libraries. The C8-bromine atom provides a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling the rapid installation of aryl, heteroaryl, and amino substituents [1]. This approach is validated by the successful use of the 1,6-naphthyridine scaffold to generate potent inhibitors of c-Met, FGFR1, RET, AXL, and SYK kinases, where substitution at the 5- and 7-positions is often critical for potency [2] [3]. Therefore, this compound is ideally suited for medicinal chemistry groups focused on hit-to-lead or lead optimization campaigns targeting the kinase family.

Development of Next-Generation RET Kinase Inhibitors to Overcome Resistance

Recent studies have demonstrated that 1,6-naphthyridine derivatives can achieve low nanomolar potency against RET solvent-front mutants (e.g., RETG810R) that confer resistance to the approved drug selpercatinib, with 15-29-fold superior potency [4]. This evidence positions 8-Bromo-1,6-naphthyridin-5-amine as a strategically valuable building block for research programs specifically aiming to develop new chemical entities capable of overcoming acquired resistance in RET-driven cancers. Its use as a starting material allows for the exploration of novel chemical space around the 1,6-naphthyridine core to identify compounds effective against clinically challenging mutants [4].

Building Blocks for c-Met Kinase Inhibitor Discovery

Head-to-head scaffold comparison studies have unequivocally demonstrated that the 1,6-naphthyridine core is superior to its 1,5-naphthyridine regioisomer for designing c-Met kinase inhibitors [2]. This finding directly supports the strategic selection and procurement of 1,6-naphthyridine-based building blocks like 8-Bromo-1,6-naphthyridin-5-amine for any drug discovery program focused on c-Met or related tyrosine kinases. The compound's substitution pattern is well-aligned with the SAR of known c-Met inhibitors, where an aryl group at the 7-position and an amino group at the 5-position are common features [1].

Synthesis of Orally Bioavailable AXL Kinase Inhibitors

The 1,6-naphthyridine scaffold has been successfully elaborated to yield AXL inhibitors with single-digit nanomolar potency (IC50 = 3.2 nM) and favorable oral pharmacokinetic properties in rats, including a mean residence time of 16.5 hours [5]. This evidence supports the use of 8-Bromo-1,6-naphthyridin-5-amine as a starting point for medicinal chemistry efforts aimed at developing orally bioavailable drug candidates for AXL-driven cancers. The compound's functional groups are conducive to the types of structural modifications that have led to these promising in vivo outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-1,6-naphthyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.